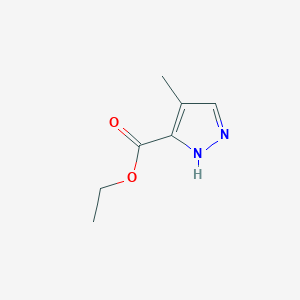

ethyl 4-methyl-1H-pyrazole-5-carboxylate

Description

Ethyl 4-methyl-1H-pyrazole-5-carboxylate is a pyrazole derivative characterized by a methyl group at position 4 and an ethyl ester moiety at position 5 of the pyrazole ring. Pyrazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and tunable electronic properties .

Key properties include:

Properties

IUPAC Name |

ethyl 4-methyl-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-11-7(10)6-5(2)4-8-9-6/h4H,3H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIBGZMYYGTXSQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=NN1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-1H-pyrazole-5-carboxylate typically involves the cyclocondensation of ethyl acetoacetate with hydrazine derivatives under acidic or basic conditions. One common method includes heating a mixture of ethyl acetoacetate and hydrazine hydrate in ethanol, followed by the addition of an acid catalyst . The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring.

Industrial Production Methods

Industrial production of ethyl 4-methyl-1H-pyrazole-5-carboxylate often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Lewis acids or bases may be used to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include substituted pyrazoles, pyrazole carboxylic acids, and pyrazole alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 4-methyl-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to inhibition or activation of biological pathways, depending on the specific application .

Comparison with Similar Compounds

Structural and Functional Differences

The substituents and their positions on the pyrazole ring significantly influence the physicochemical and biological properties of these compounds. Below is a comparative analysis:

Table 1: Structural Comparison of Pyrazole Carboxylates

| Compound Name | CAS | Molecular Formula | Substituents (Position) | Key Functional Groups |

|---|---|---|---|---|

| Ethyl 4-methyl-1H-pyrazole-5-carboxylate | 6076-12-6 | C₇H₁₀N₂O₂ | 4-methyl, 5-ester | Ethyl ester, methyl group |

| Ethyl 4-methyl-1H-pyrazole-3-carboxylate | 6076-12-6* | C₇H₁₀N₂O₂ | 4-methyl, 3-ester | Ethyl ester, methyl group |

| Methyl 4-methyl-1H-pyrazole-5-carboxylate | 1094346-30-1 | C₆H₈N₂O₂ | 4-methyl, 5-ester | Methyl ester, methyl group |

| Ethyl 3-(4-chlorophenyl)-4-methyl-1H-pyrazole-5-carboxylate | - | C₁₃H₁₃ClN₂O₂ | 3-(4-chlorophenyl), 4-methyl, 5-ester | Chlorophenyl, ester, methyl |

| Ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate | 21253-62-3 | C₁₂H₁₉N₃O₂ | 5-amino, 1-cyclohexyl, 4-ester | Amino, cyclohexyl, ester |

Physical and Spectral Properties

Biological Activity

Ethyl 4-methyl-1H-pyrazole-5-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activities

Ethyl 4-methyl-1H-pyrazole-5-carboxylate exhibits a range of biological activities, including:

- Anticancer Properties : Several studies have shown that pyrazole derivatives, including ethyl 4-methyl-1H-pyrazole-5-carboxylate, can inhibit the proliferation of various cancer cell lines. For instance, compounds with a pyrazole scaffold have demonstrated significant cytotoxic effects against colorectal cancer cell lines such as HCT116 and HT29, with IC50 values in the low micromolar range .

- Antimicrobial Activity : Pyrazole derivatives are known for their antimicrobial properties, showing efficacy against a variety of pathogens. This includes both antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents.

- Anti-inflammatory Effects : Some studies suggest that pyrazole compounds can modulate inflammatory pathways, contributing to their therapeutic potential in treating inflammatory diseases .

The mechanism of action for ethyl 4-methyl-1H-pyrazole-5-carboxylate is primarily linked to its ability to interact with specific molecular targets involved in cell proliferation and survival. The compound may induce cell cycle arrest, particularly at the G2/M phase, leading to apoptosis in cancer cells. This was evidenced by viability staining assays that indicated non-necrotic cell death mechanisms .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Key findings include:

- Substituent Effects : The presence of electron-withdrawing groups at specific positions on the pyrazole ring enhances the inhibitory activity against cancer cells. For example, compounds with halogen substituents have shown increased potency compared to their unsubstituted counterparts .

- Carboxyl Group Importance : The carboxyl group at the 5-position of the pyrazole ring has been identified as critical for maintaining biological activity. Modifications at this position can significantly alter the compound's efficacy .

Case Studies

Several notable studies have explored the biological activity of ethyl 4-methyl-1H-pyrazole-5-carboxylate and related compounds:

- Cytotoxicity Against Cancer Cell Lines : A study synthesized various pyrazole derivatives and evaluated their cytotoxicity against several human cancer cell lines. The most active compounds inhibited cell proliferation effectively, highlighting the potential use of these derivatives in cancer therapy .

- Antimicrobial Testing : Research demonstrated that ethyl 4-methyl-1H-pyrazole-5-carboxylate exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.

- In Vivo Studies : In vivo experiments have shown that certain pyrazole derivatives can reduce tumor growth in animal models, further supporting their anticancer potential and warranting further clinical investigation .

Data Table

The following table summarizes key findings related to the biological activity of ethyl 4-methyl-1H-pyrazole-5-carboxylate:

Q & A

Q. What are the common synthetic routes for ethyl 4-methyl-1H-pyrazole-5-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. For example, ethyl acetoacetate can react with hydrazine derivatives (e.g., phenylhydrazine) and a carbonyl source (e.g., DMF-DMA) under reflux conditions. This method yields the pyrazole core, with subsequent esterification or functionalization steps to introduce substituents . Alternative routes may involve Suzuki-Miyaura cross-coupling for aryl-substituted analogs, using palladium catalysts like Pd(PPh₃)₄ and aryl boronic acids .

Q. How is ethyl 4-methyl-1H-pyrazole-5-carboxylate characterized using spectroscopic methods?

Characterization involves:

- NMR : ¹H and ¹³C NMR to confirm substituent positions and ester functionality (e.g., ester carbonyl signals at ~165-170 ppm).

- IR : Absorption bands for C=O (ester, ~1700 cm⁻¹) and N-H (pyrazole, ~3200 cm⁻¹).

- X-ray crystallography : To resolve ambiguities in regiochemistry and confirm molecular packing .

- Mass spectrometry : For molecular ion (M⁺) verification and fragmentation patterns .

Q. What purification techniques are recommended for this compound?

- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20-50% EtOAc).

- Recrystallization : Polar solvents like ethanol or methanol yield high-purity crystals.

- HPLC/GC : For final purity assessment, especially when synthesizing derivatives for biological studies .

Q. What safety precautions are necessary when handling ethyl 4-methyl-1H-pyrazole-5-carboxylate?

- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose via licensed waste services .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield in the synthesis of ethyl 4-methyl-1H-pyrazole-5-carboxylate?

- Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions.

- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to stabilize intermediates.

- Temperature control : Microwave-assisted synthesis at 80-100°C can reduce reaction time and improve regioselectivity .

Q. What strategies are employed to resolve contradictions in spectral data for pyrazole derivatives?

- DFT calculations : Compare experimental NMR/IR data with theoretical spectra generated via Gaussian or ADF software to validate structural assignments .

- Isotopic labeling : Use deuterated analogs to distinguish overlapping signals in crowded spectral regions.

- Crystallographic refinement : Re-examine X-ray data with programs like SHELXL to resolve ambiguities in bond angles or torsional strains .

Q. How can computational chemistry methods aid in the structural analysis of ethyl 4-methyl-1H-pyrazole-5-carboxylate?

- Molecular docking : Predict binding conformations for biological targets (e.g., enzyme active sites).

- DFT optimization : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity and electronic properties.

- MD simulations : Study solvation effects and stability in aqueous/organic matrices .

Q. How can the ester group in ethyl 4-methyl-1H-pyrazole-5-carboxylate be selectively modified to other functional groups?

- Hydrolysis : Treat with NaOH/EtOH to convert the ester to a carboxylic acid (e.g., 4-methyl-1H-pyrazole-5-carboxylic acid) .

- Transesterification : React with alcohols (e.g., methanol) under acid catalysis to switch ester groups.

- Aminolysis : Use primary amines to yield amide derivatives, monitored by TLC for completion .

Q. What are the challenges in regiochemical control during pyrazole ring formation?

- Steric effects : Bulky substituents (e.g., phenyl groups) favor formation of the 1,3-diaryl isomer.

- Electronic effects : Electron-withdrawing groups (e.g., -NO₂) direct cyclization to specific positions.

- Reagent choice : DMF-DMA promotes enamine formation, biasing regioselectivity toward the 5-carboxylate isomer .

Q. How can stability studies inform storage conditions for ethyl 4-methyl-1H-pyrazole-5-carboxylate?

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>150°C suggests room-temperature stability).

- Light sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation.

- Moisture control : Use desiccants for hygroscopic batches, as ester hydrolysis can occur in humid environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.